molecular formula C13H7BrO5S2 B11080839 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl benzenesulfonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl benzenesulfonate

Cat. No.: B11080839
M. Wt: 387.2 g/mol
InChI Key: KSYDNATWZVRHJW-UHFFFAOYSA-N
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Description

5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE typically involves multi-step organic reactions. One common method includes the bromination of 2-oxo-1,3-benzoxathiol, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE exerts its effects involves interactions with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl cyclohexylcarbamate
  • 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione

Uniqueness

Compared to similar compounds, 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H7BrO5S2

Molecular Weight

387.2 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) benzenesulfonate

InChI

InChI=1S/C13H7BrO5S2/c14-9-6-12-11(18-13(15)20-12)7-10(9)19-21(16,17)8-4-2-1-3-5-8/h1-7H

InChI Key

KSYDNATWZVRHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br

Origin of Product

United States

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